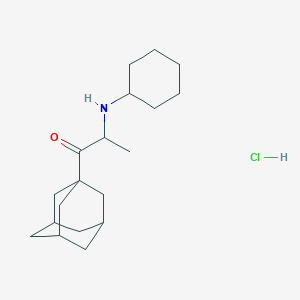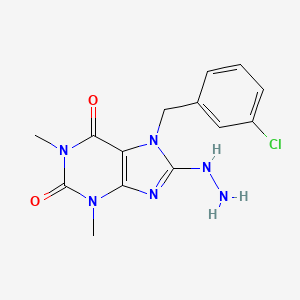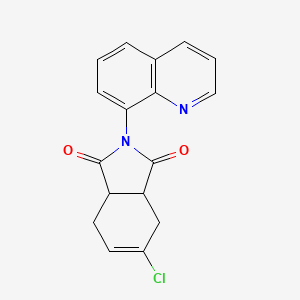![molecular formula C18H13BrN4 B4967691 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as BPP7A, is a chemical compound that has gained attention in recent years due to its potential scientific research applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative, which has been studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit the activity of certain enzymes, such as protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2), which are involved in cell growth and proliferation. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential as an anticancer agent. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of research could focus on the development of more efficient synthesis methods for 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which would improve its availability for scientific research. Additionally, further studies could investigate the mechanism of action of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its potential as a therapeutic agent for various diseases. Finally, research could explore the use of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine in combination with other drugs or therapies to enhance its anticancer properties.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process, which includes the reaction of 4-bromoaniline with ethyl acetoacetate to form 2-(4-bromophenyl)-5-ethylpyrazolo[1,5-a]pyrimidine-7-carboxylate. This intermediate is then converted into 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine through a series of reactions, including hydrolysis and reduction.
Applications De Recherche Scientifique
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in scientific research, particularly in the field of cancer therapy. Studies have shown that 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has anticancer properties and can inhibit the growth of cancer cells. Additionally, 2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVGVRVHYLXFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![5-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4967613.png)

![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
